Acetic acid, (phenylthio)-, phenyl ester
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Overview
Description
Acetic acid, (phenylthio)-, phenyl ester is an organic compound with the molecular formula C14H12O2S It is an ester formed from acetic acid and phenylthio phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)-, phenyl ester typically involves the esterification of acetic acid with phenylthio phenol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of acetic anhydride and phenylthio phenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (phenylthio)-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid and phenylthio phenol.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Acetic acid and phenylthio phenol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various ester derivatives depending on the substituent introduced.
Scientific Research Applications
Acetic acid, (phenylthio)-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (phenylthio)-, phenyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing acetic acid and phenylthio phenol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Phenyl acetate: An ester of acetic acid and phenol, used in the synthesis of pharmaceuticals and as a flavoring agent.
Phenylthio acetic acid: A compound with similar structural features but different functional groups, used in organic synthesis.
Uniqueness
Acetic acid, (phenylthio)-, phenyl ester is unique due to the presence of both phenyl and thio groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
112445-70-2 |
---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
phenyl 2-phenylsulfanylacetate |
InChI |
InChI=1S/C14H12O2S/c15-14(16-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
UZUWXSIWEGMPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
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